Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate
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Overview
Description
Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate is an ester compound characterized by its unique structure, which includes an ethyl group, an acetyl group, and a phenyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. Common methods include:
Direct Esterification: Reacting the carboxylic acid with ethanol in the presence of a strong acid like sulfuric acid.
Transesterification: Using an ester and an alcohol to form a new ester, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Converting the ester to an alcohol using reducing agents like lithium aluminum hydride.
Aminolysis: Reacting with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Aminolysis: Amines under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Aminolysis: Amide.
Scientific Research Applications
Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents
Mechanism of Action
The mechanism of action of Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar properties but a different structure.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring agents.
Uniqueness
Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62641-50-3 |
---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-O-(N-acetylanilino) 1-O-ethyl propanedioate |
InChI |
InChI=1S/C13H15NO5/c1-3-18-12(16)9-13(17)19-14(10(2)15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
MBWNTFQWDUYNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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